molecular formula C13H18Cl2N2O3 B044109 PX-478 free base CAS No. 685847-78-3

PX-478 free base

Cat. No. B044109
M. Wt: 321.2 g/mol
InChI Key: GSKQMLGAUOTSKT-LBPRGKRZSA-N
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Description

PX-478 is an orally active small molecule that inhibits hypoxia-inducible factor 1-alpha (HIF1A) expression . It has been used in trials studying the treatment of solid tumors . It has shown to significantly reduce the median primary lung tumor volume by 87% compared with the vehicle-treated group .


Molecular Structure Analysis

The chemical formula of PX-478 free base is C13H18Cl2N2O3 . It has an exact mass of 320.07 and a molecular weight of 321.198 .


Chemical Reactions Analysis

PX-478 has been found to decrease levels of HIF-1α mRNA and inhibit translation . To a lesser extent, PX-478 also inhibits HIF-1α deubiquitination resulting in increased levels of polyubiquitinated HIF-1α .


Physical And Chemical Properties Analysis

The elemental analysis of PX-478 free base is as follows: Carbon © 48.61%, Hydrogen (H) 5.65%, Chlorine (Cl) 22.07%, Nitrogen (N) 8.72%, and Oxygen (O) 14.94% .

Safety And Hazards

PX-478 is classified as having acute toxicity, oral (Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloroethyl)benzeneamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O3/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKQMLGAUOTSKT-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](CCCl)(CCCl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218687
Record name PX-478 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PX-478 free base

CAS RN

685847-78-3
Record name PX-478 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0685847783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PX-478 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PX-478 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55OBY93SEP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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